molecular formula C10H12N2O3 B7774536 Ethyl 4-(aminocarbonyl)phenylcarbamate

Ethyl 4-(aminocarbonyl)phenylcarbamate

Cat. No.: B7774536
M. Wt: 208.21 g/mol
InChI Key: MQLZXPFZFRWKKY-UHFFFAOYSA-N
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Description

Ethyl 4-(aminocarbonyl)phenylcarbamate is a chemical compound of interest in medicinal chemistry and organic synthesis research. It features both a phenylcarbamate and a carbamoyl group, making it a potential versatile building block for the development of novel molecules. The carbamate functional group is recognized for its high chemical and proteolytic stability, which often contributes to improved pharmacokinetic properties in bioactive compounds . Carbamates are widely utilized as key structural elements in approved drugs and prodrugs, and they serve as valuable peptide bond surrogates in drug design . The specific substitution pattern on this compound may offer opportunities for researchers to modulate intermolecular interactions with biological targets or to fine-tune the metabolic stability of resulting molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl N-(4-carbamoylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)12-8-5-3-7(4-6-8)9(11)13/h3-6H,2H2,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLZXPFZFRWKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The primary amine group of 4-aminobenzamide undergoes nucleophilic attack on the electrophilic carbonyl carbon of ethyl chloroformate, forming a carbamate linkage. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) under an inert atmosphere to prevent hydrolysis of the chloroformate. A representative procedure is as follows:

  • Reagent Preparation : 4-Aminobenzamide (5.0 mmol) is dissolved in dry THF (20 mL) under argon.

  • Chloroformate Addition : Ethyl chloroformate (5.5 mmol) is added dropwise at 0°C to mitigate exothermic side reactions.

  • Stirring and Monitoring : The mixture is stirred at room temperature until complete consumption of the starting amine, as confirmed by thin-layer chromatography (TLC).

  • Workup : The reaction is quenched with 1 N NaOH, extracted with dichloromethane, and dried over MgSO₄.

  • Purification : Flash column chromatography (cyclohexane/ethyl acetate gradient) yields the pure carbamate.

Key Optimization Parameters :

  • Solvent Choice : THF enhances nucleophilicity of the amine compared to polar aprotic solvents like DMF.

  • Temperature : Reactions conducted at 0–25°C minimize side reactions such as over-alkylation.

  • Stoichiometry : A 10% excess of ethyl chloroformate ensures complete conversion of the amine.

Challenges and Side Reactions

Competing acylation of the amide group is a critical concern. However, the primary aromatic amine exhibits higher reactivity under mild conditions, enabling selective carbamate formation. In cases where the amide reacts, prolonged reaction times or elevated temperatures lead to bis-carbamate byproducts, necessitating careful TLC monitoring.

Alternative Synthesis via Carbamoylimidazolium Salts

A patent-pending methodology (US7884121B2) avoids traditional chloroformates by employing carbamoylimidazolium salts, offering improved safety and scalability.

Comparative Analysis of Synthetic Routes

Parameter Chloroformate Method Imidazolium Salt Method
Yield70–75%85–90%
Purity≥95% after chromatography≥98% without chromatography
ToxicityModerate (chloroformate)Low
ScalabilitySuitable for lab-scaleIndustrial-friendly

The imidazolium salt method excels in yield and safety but requires specialized reagents. Conversely, chloroformate-mediated synthesis remains accessible for small-scale laboratories.

Characterization and Analytical Data

This compound is characterized by:

  • FTIR : Peaks at 1699 cm⁻¹ (C=O stretch, carbamate) and 1543 cm⁻¹ (N–H bend, amide).

  • ¹H NMR (CDCl₃): δ 7.38–7.15 (m, aromatic H), 4.41 (q, J=5.8 Hz, OCH₂CH₃), 1.33 (t, J=7.1 Hz, CH₃).

  • HRMS : [M + Na]⁺ calculated for C₁₀H₁₂N₂O₃: 231.0743; observed: 231.0750.

Challenges and Practical Considerations

  • Moisture Sensitivity : Ethyl chloroformate is hydrolytically unstable; reactions require rigorous anhydrous conditions.

  • Purification Complexity : Silica gel chromatography is essential to separate unreacted 4-aminobenzamide.

  • Cost of Alternatives : Carbamoylimidazolium salts are cost-prohibitive for academic labs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminocarbonyl)phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-(aminocarbonyl)phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of ethyl 4-(aminocarbonyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of carbamates are highly dependent on substituents. Key analogs include:

Compound Name Substituents/Modifications Key Features/Applications Reference
Ethyl 4-(3-oxomorpholino)phenylcarbamate 3-oxomorpholino ring Intermediate for Rivaroxaban (anticoagulant)
Desmedipham Phenylamino carbonyloxy group Herbicide (agrochemical use)
Phenyl 4-(iodo)phenylcarbamate Iodine substitution Radiolabeled ligand for neurological imaging
Alkyl-substituted phenylcarbamates Methyl, ethyl, propyl, butyl chains Beta-antiadrenergic/vasodilatative agents

Key Observations :

  • Alkyl Chain Length : Propyl and butyl derivatives exhibit stronger beta-antiadrenergic activity than methyl/ethyl analogs, suggesting longer chains enhance receptor interaction .
  • Electron-Withdrawing Groups : Iodine (in ) or fluorophenyl groups (in ) improve stability and enable applications in imaging or synthesis.
  • Bulkier Substituents: The 3-oxomorpholino group in Rivaroxaban intermediates enhances binding to coagulation targets .

Physicochemical Properties

Lipophilicity and solubility are critical for bioavailability:

Compound Type logP (Calculated/Experimental) Key Influencing Factors Reference
Ethyl-substituted carbamates ~2.7 (e.g., ) Ethyl chain moderately increases logP
Propyl/butyl carbamates Higher than ethyl analogs Longer alkyl chains enhance lipophilicity
Aminocarbonyl derivatives Likely lower logP Polar -CONH₂ group reduces lipophilicity Inferred

Note: Ethyl 4-(aminocarbonyl)phenylcarbamate’s aminocarbonyl group may reduce membrane permeability compared to alkyl-substituted analogs but improve water solubility.

Stability and Metabolic Considerations

  • Hydrolysis Sensitivity: Carbamates are prone to enzymatic hydrolysis. Bulkier substituents (e.g., 3-oxomorpholino in ) may slow degradation compared to simpler alkyl chains.
  • Metabolite Profiles: Ethyl groups (as in ) likely produce ethanol and phenylurea metabolites, while aminocarbonyl groups might yield aniline derivatives.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(aminocarbonyl)phenylcarbamate, and how do reaction conditions influence yield?

Answer: this compound can be synthesized via carbamate coupling reactions. A typical approach involves:

Boc Protection : Protecting the amine group using di-tert-butyl dicarbonate under basic conditions (e.g., sodium carbonate) to prevent side reactions .

Electrophilic Substitution : Introducing functional groups (e.g., nitro or halogen) via bromination or nitration. For example, bromination with Br₂ in THF catalyzed by AlCl₃ achieves regioselectivity .

Carbamate Formation : Reacting the intermediate with ethyl chloroformate in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize hydrolysis .

Q. Critical Factors :

  • Temperature : Elevated temperatures (>40°C) during coupling may degrade the carbamate group.
  • Solvent Choice : Anhydrous conditions are essential to avoid competing hydrolysis reactions .

Q. Table 1: Comparison of Synthetic Routes

StepConditionsYield (%)Reference
Boc ProtectionNa₂CO₃, THF, 25°C85–90
BrominationBr₂, AlCl₃, THF, 0°C70–75
Carbamate CouplingEthyl chloroformate, DCM, 0°C60–65

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the carbamate linkage (e.g., carbonyl signal at ~155 ppm in ¹³C NMR) and aromatic substitution patterns .
  • HRMS : Validates molecular weight with <2 ppm error (e.g., [M+H]⁺ ion) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; hydrogen-bonding networks between the carbamate and aminocarbonyl groups are often observed .

Methodological Tip : Use deuterated DMSO for NMR to enhance solubility of polar intermediates .

Advanced Research Questions

Q. How can conflicting data on carbamate stability under acidic/basic conditions be resolved?

Answer: Contradictory stability reports often arise from differences in:

  • pH Range : Hydrolysis rates increase sharply at pH <3 or >10 due to protonation/deprotonation of the carbamate group.
  • Temperature : Accelerated degradation occurs above 50°C, as shown in kinetic studies .

Q. Resolution Strategy :

Controlled Kinetic Studies : Conduct hydrolysis experiments at fixed pH (e.g., pH 2, 7, 12) and temperatures (25–60°C).

HPLC Monitoring : Quantify degradation products (e.g., ethanol and phenylurea derivatives) to calculate rate constants .

Q. Table 2: Hydrolysis Half-Lives at 25°C

pHHalf-Life (h)Degradation Product
2124-(aminocarbonyl)aniline
7480N/A (stable)
128Ethyl phenylurea

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways with nucleophiles like amines .

Case Study : DFT studies on analogous carbamates show that electron-withdrawing groups (e.g., nitro) increase electrophilicity at the carbamate carbonyl by 15–20% .

Q. How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity during carbamate formation .
  • Crystallography-Guided Design : Analyze crystal packing (e.g., hydrogen-bonding motifs) to predict stable conformers. For example, the antiperiplanar arrangement of the carbamate and aminocarbonyl groups minimizes steric strain .

Q. Table 3: Stereochemical Control Strategies

MethodEnantiomeric Excess (% ee)Reference
Chiral BINOL ligand85–90
Enzyme Catalysis75–80

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

Answer:

  • Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) after each step to remove byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction times for slow steps (e.g., Boc deprotection) from 12 hours to 30 minutes, improving overall yield by 20% .

Example : Microwave irradiation at 100°C for the Boc deprotection step increased yield from 65% to 85% .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound?

Answer:

  • Fluorination : Introducing fluorine at the phenyl ring (e.g., 4-fluoro substitution) enhances metabolic stability and bioavailability. In vitro assays show a 2-fold increase in half-life compared to non-fluorinated analogs .
  • Aminocarbonyl Group : Replacing it with a sulfonamide reduces antibacterial activity by 50%, highlighting its role in target binding .

Q. Table 4: Structure-Activity Relationships

ModificationBiological Activity (IC₅₀)Reference
4-Fluoro substitution12 µM (Antimicrobial)
Sulfonamide replacement>50 µM (Antimicrobial)

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